molecular formula C11H13NO B1322230 6-Ethyl-2,3-dihydroquinolin-4(1H)-one CAS No. 263896-27-1

6-Ethyl-2,3-dihydroquinolin-4(1H)-one

Cat. No. B1322230
M. Wt: 175.23 g/mol
InChI Key: WFGDLFXNRLONNF-UHFFFAOYSA-N
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Description

6-Ethyl-2,3-dihydroquinolin-4(1H)-one is a chemical compound that belongs to the class of 2,3-dihydroquinolin-4(1H)-ones. These compounds are characterized by a quinoline backbone with a reduction in the double bond between the second and third carbon atoms, resulting in a dihydroquinoline structure. The presence of an ethyl group at the sixth position distinguishes this particular compound from its analogs.

Synthesis Analysis

The synthesis of related halogen-substituted 2,3-dihydroquinolin-4(1H)-ones has been described in the literature. These compounds are synthesized through a process that involves the introduction of halogen substituents at the 6 or 8 positions of the quinoline ring. The 6-substituted compounds, which are structurally similar to 6-Ethyl-2,3-dihydroquinolin-4(1H)-one, have been shown to react with Mannich bases to yield 1-(2-arenoylethyl) derivatives. This suggests that the ethyl-substituted compound may also undergo similar reactions under appropriate conditions .

Molecular Structure Analysis

The molecular structure of 2,3-dihydroquinolin-4(1H)-ones can be analyzed using various spectroscopic techniques. The 1H NMR and UV spectra of some of the halogen-substituted derivatives have been recorded, providing insights into the electronic environment of the hydrogen atoms and the conjugated system of the quinoline ring, respectively. These techniques could be applied to 6-Ethyl-2,3-dihydroquinolin-4(1H)-one to deduce its molecular structure and confirm the position of the ethyl group .

Chemical Reactions Analysis

The reactivity of 2,3-dihydroquinolin-4(1H)-ones can be inferred from the behavior of halogen-substituted derivatives. The 6-substituted compounds have demonstrated the ability to participate in reactions with Mannich bases, which could lead to the formation of various 1-(2-arenoylethyl) derivatives. This indicates that 6-Ethyl-2,3-dihydroquinolin-4(1H)-one may also be amenable to similar chemical transformations, potentially yielding a range of novel compounds .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 6-Ethyl-2,3-dihydroquinolin-4(1H)-one are not detailed in the provided papers, the properties of closely related compounds can offer some insights. The halogen-substituted 2,3-dihydroquinolin-4(1H)-ones are likely to have distinct melting points, solubilities, and stabilities, which can be influenced by the nature and position of the substituents on the quinoline ring. These properties are essential for understanding the compound's behavior in various environments and can be determined through experimental studies .

Scientific Research Applications

  • Spectrophotometric Studies and Dye Synthesis :

    • A study by Yahyazadeh et al. (2022) focused on synthesizing 6-ethyl-4-hydroxyquinolin-2(1H)-one for preparing azo dyes. The study evaluated the effects of solvents on the absorption spectra of these dyes. The synthesized dyes are unique in their synthesis and spectral properties, adding new members to the 4-hydroxyquinolin-2(1H)-one azo dyes family (Yahyazadeh et al., 2022).
  • Synthesis and Reactivity Studies :

    • Bradley et al. (1972) described the synthesis of halogen-substituted 2,3-dihydroquinolin-4(1H)-ones and their derivatives, noting the reactivity differences between 6- and 8-substituted compounds. This study contributes to understanding the chemical properties and potential applications of these compounds in various syntheses (Bradley et al., 1972).
  • Photochemistry Applications :

    • The photochemical behavior of ethyl 4-substituted 2-cyano-1,2-dihydroquinoline-1-carboxylates was explored by Ikeda et al. (1977), who synthesized cycloprop[b]indoles through irradiation, demonstrating the potential for these compounds in photochemically driven syntheses (Ikeda et al., 1977).
  • Antioxidant Profiles and Catalytic Activities :

    • A study by Kumar et al. (2007) evaluated ethoxyquin and its analogues, including 6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline, for their antioxidant capacities and ability to catalyze hydrogen peroxide reduction. This research highlights the potential use of these compounds in applications requiring antioxidant properties (Kumar et al., 2007).
  • Cytotoxic Agents in Cancer Research :

    • Koszuk et al. (2018) developed 3-methylidene-2,3-dihydroquinolin-4(1H)-ones with various substitutions, which showed high cytotoxic activity against leukemia and breast cancer cell lines. This suggests the potential for these compounds in developing new cancer therapeutics (Koszuk et al., 2018).
  • Molecular Docking and ERK2 Inhibition :

    • Aly et al. (2018) synthesized novel
    compounds featuring N-2,3-bis(6-substituted-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)naphthalene-1,4-diones and investigated their inhibition of ERK1/2, showing potential as antineoplastic agents. These compounds exhibited considerable cytotoxic activities in vitro, indicating their potential in cancer therapy .
  • Catalyst in Asymmetric Synthesis :

    • Kanagaraj and Pitchumani (2013) reported a one-pot synthesis of enantiomerically enriched 2-aryl-2,3-dihydroquinolin-4(1H)-ones using per-6-ABCD as a catalyst. This process highlights the role of these compounds in promoting efficient and selective chemical reactions, particularly in asymmetric synthesis (Kanagaraj & Pitchumani, 2013).
  • Electrochemical Synthesis :

    • Kumari and Sharma (2011) explored the electrochemical reduction of certain quinolinyl compounds, demonstrating the potential of these processes in the synthesis of complex molecules, including those derived from 6-Ethyl-2,3-dihydroquinolin-4(1H)-one (Kumari & Sharma, 2011).
  • Antibacterial Activity Studies :

    • Research by Abu-Sheaib et al. (2008) on ethyl 7,8-diamino-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate and its derivatives indicated moderate antibacterial activity against various bacterial species, suggesting the utility of these compounds in developing new antibacterial agents (Abu-Sheaib et al., 2008).

properties

IUPAC Name

6-ethyl-2,3-dihydro-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-2-8-3-4-10-9(7-8)11(13)5-6-12-10/h3-4,7,12H,2,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFGDLFXNRLONNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)NCCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90624794
Record name 6-Ethyl-2,3-dihydroquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90624794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Ethyl-2,3-dihydroquinolin-4(1H)-one

CAS RN

263896-27-1
Record name 6-Ethyl-2,3-dihydroquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90624794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of phosphorus pentoxide (11.14 g) in methane sulfonic acid (114 mL) was heated to 130°. The mixture was stirred at 130° for one hour until all the phosphorus pentoxide had dissolved. The mixture was allowed to cool for 15 minutes, and ethyl N-(4-ethylphenyl)-beta-alaninate (11.14 g of mono and di-ester mixture) was added. The mixture was heated to 130° for 1.5 hours, and the mixture was allowed to cool to room temperature. The mixture was cooled in an ice bath, and 50% sodium hydroxide was added until the pH reached 8. The gummy dark solids were dissolved in MeOH, and added to the mixture. Solids began to crash out, so they were filtered off with celite. The liquids were combined, and were partitioned between dichloromethane and water, and the organics were extracted three times with dichloromethane. The combined organics were washed with brine, dried with sodium sulfate, filtered, and concentrated. The product was chromatographed using a 30% ethyl acetate in heptane solvent solution. 4.10 g of the title product were recovered. (28% yield through first two steps) MS (ESI+) for C11H13NO m/z 176.00 (M+H)+.
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Synthesis routes and methods II

Procedure details

A solution of phosphorus pentoxide (19.53 g) in methane sulfonic acid (200 mL) was heated to 130° C. The mixture was stirred at 130° C. for one hour until all the phosphorus pentoxide had dissolved. The mixuture was allowed to cool for 15 minutes and ethyl N-(4-ethylphenyl)-beta-alaninate (19.53 g of mono and di-ester mixture) was added. The mixture was heated to 130° C. for one hour and allowed to slowly cool overnight. The mixture was then cooled in an ice bath and 10N sodium hydroxide was added until the pH reached 9.5. Ethyl acetate was added to the mixture to help dissolve solids. The remaining gummy dark solids were dissolved in methanol and added to the ethyl acetate-aq. sodium hydroxide mixture. Semi-crystalline solids precipitated and were removed by filtration through Celite. The filtrate was washed with water, followed by 1N sodium hydroxide and brine, dried with magnesium sulfate, filtered, and concentrated. Silica gel chromatography using 0.25% ammonium hydroxide in dichloromethane gave mixed fractions. The mixed fractions were combined and re-chromatographed using 30% ethyl acetate in heptane. The resulting material was further upgraded by formation of the hydrochloride salt using 2N HCl in ether. The salt was collected by filtration and washed with heptane and dried in an oven under vacuum at 50° C. overnight. The salt was then partitioned between dichloromethane and 1N sodium hydroxide. The organic layer was extracted twice with dichloromethane, washed with 1N sodium hydroxide, dried with sodium sulfate, filtered, and concentrated to give 3.83 g of the title compound. MS (ESI+) for C11H13NO m/z 175.96 (M+H)+.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
V Sridharan, PA Suryavanshi, JC Menendez - Chemical reviews, 2011 - ACS Publications
1.1. General Heterocyclic compounds, especially nitrogen heterocycles, are the most important class of compounds in the pharmaceutical and agrochemical industries, with …
Number of citations: 968 pubs.acs.org

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